An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-iodophenol
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-iodophenol
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. 3,5-Difluoro-4-iodophenol (CAS No. 1000574-74-2) emerges as a particularly valuable building block, offering a unique combination of functionalities.[1][2][3] The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the phenolic hydroxyl group, while the iodine atom provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive examination of the core physicochemical properties of 3,5-Difluoro-4-iodophenol, providing the foundational knowledge necessary for its effective application in research and development.
Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical characteristics. These properties govern its solubility, reactivity, and handling requirements. The key physicochemical data for 3,5-Difluoro-4-iodophenol are summarized below.
| Property | Value | Source |
| CAS Number | 1000574-74-2 | [1][3] |
| Molecular Formula | C₆H₃F₂IO | [4] |
| Molecular Weight | 255.99 g/mol | [3][4] |
| Appearance | Data not specified; likely a solid at room temperature based on related structures. | |
| Melting Point | Not explicitly available in search results. Related compound 3,5-Difluorophenol melts at 54-57 °C.[5] | |
| Boiling Point | Not explicitly available in search results. Related compound 3,5-Difluorophenol boils at 65-68°C at 1 mmHg.[5] | |
| Solubility | Data not specified. Low water solubility is expected.[6] Soluble in ethanol.[5] | |
| pKa | Not explicitly available in search results. The pKa of the related 3,5-Difluorophenol is predicted to be 7.97.[5] |
Spectroscopic Profile for Structural Verification
Confirmation of a compound's identity and purity is paramount. Spectroscopic analysis provides the definitive structural fingerprint. For 3,5-Difluoro-4-iodophenol, a full suite of spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for unambiguous characterization. While specific spectra are proprietary to suppliers, data are generally available upon request from commercial vendors.[2][4][7]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence and splitting patterns of the aromatic protons. ¹³C NMR would identify the number of unique carbon environments, and ¹⁹F NMR would be crucial for confirming the presence and environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol, C-F stretches, and C-I stretches, confirming the presence of these key functional groups.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
Synthesis, Reactivity, and Application Potential
While specific synthesis routes for 3,5-Difluoro-4-iodophenol are not detailed in the provided results, a logical synthetic pathway would involve the iodination of 3,5-difluorophenol. The synthesis of 3,5-difluorophenol itself is well-documented, often starting from materials like 3,5-difluorobromobenzene or 2,4,6-trifluorobenzoic acid.[8][9][10][11]
The true value of this molecule lies in its reactivity profile, which is dictated by its three key functional groups.
Caption: Functional group contributions to reactivity and applications.
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Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to form ethers and esters. Its acidity is significantly increased by the two electron-withdrawing fluorine atoms, which can influence reaction conditions and biological interactions.
-
Aromatic Ring with Di-Fluoro Substitution: The fluorine atoms act as powerful modulators of the ring's electronic properties. In drug development, fluorine substitution is a common strategy to block metabolic oxidation, increase binding affinity, and alter lipophilicity.[9]
-
Iodine Atom: As an excellent leaving group, the iodine atom is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, making it a cornerstone for building molecular complexity. This is analogous to the utility of 4-iodophenol in organic synthesis.[12][13]
These features make 3,5-Difluoro-4-iodophenol a valuable intermediate for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[10][11][14] Its application is particularly relevant in the development of enzyme inhibitors and other targeted therapeutics where precise molecular interactions are key.[15]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3,5-Difluoro-4-iodophenol is essential for user safety. Based on available safety data for this and structurally related compounds, the following hazards and precautions should be noted.[16]
Hazards:
-
Causes skin irritation (H315).[16]
-
Causes serious eye irritation (H319).[16]
-
May cause respiratory irritation (H335).[16]
-
Harmful if swallowed.[6]
Recommended Precautions:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[6][17] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[16][18]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a well-ventilated, dry, and cool place.[6] Keep the container tightly closed and store in a locked-up area.[16][18]
Experimental Protocol: Melting Point Determination
The melting point is a fundamental and readily accessible indicator of a solid compound's purity. The following protocol describes a standard method for its determination.
Objective: To determine the melting point range of a solid sample of 3,5-Difluoro-4-iodophenol.
Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of 3,5-Difluoro-4-iodophenol
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.
-
Repeat until a packed sample column of 2-3 mm in height is achieved.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to a rapid heating rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point. A preliminary run may be necessary if the melting point is unknown.
-
-
Melting Point Determination:
-
Observe the sample through the magnifying eyepiece.
-
Once the melting point is roughly identified, prepare a new sample and allow the apparatus to cool.
-
Set the heating rate to a much slower value (1-2 °C/minute) starting from a temperature approximately 15-20 °C below the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂. A pure compound will typically have a sharp melting range of 1-2 °C.
-
Caption: Workflow for Melting Point Determination.
References
- 4 - SAFETY DATA SHEET. (2010, December 3). [Source not explicitly named, likely a chemical supplier]
-
Preparation method of 3, 5-difluorophenol - Eureka | Patsnap. (Patent). Patsnap. [Link]
- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. (Patent).
- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents. (Patent).
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Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. (Patent). Patsnap. [Link]
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Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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3,5-Difluoro-4-iodophenol - AbacipharmTech-Global Chemical supplier. AbacipharmTech. [Link]
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2,3-Difluoro-4-iodophenol | C6H3F2IO | CID 21740077 - PubChem. PubChem. [Link]
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4-Iodophenol - Wikipedia. Wikipedia. [Link]
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4-Iodophenol | CAS#:540-38-5 | Chemsrc. Chemsrc. [Link]
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3,4-Difluorophenol - SpectraBase. SpectraBase. [Link]
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4-iodophenol - 540-38-5 - ChemSynthesis. ChemSynthesis. [Link]
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3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem. PubChem. [Link]
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Applications in drug development - European Pharmaceutical Review. (2005, March 7). European Pharmaceutical Review. [Link]
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Discovery of novel bromophenol... as protein tyrosine phosphatase 1B inhibitor... - PubMed. (2013). PubMed. [Link]
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